methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate

Medicinal Chemistry Pharmacokinetics HDAC Inhibition

Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate (CAS 866154-30-5) is a synthetic small-molecule sulfonylpyrrole derivative with the formula C12H10FNO4S and a molecular weight of 283.28 g/mol. The compound is characterized by a methyl ester at the 2-position of the pyrrole ring and a 4-fluorophenyl sulfonyl group on the nitrogen.

Molecular Formula C12H10FNO4S
Molecular Weight 283.27
CAS No. 866154-30-5
Cat. No. B2699897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate
CAS866154-30-5
Molecular FormulaC12H10FNO4S
Molecular Weight283.27
Structural Identifiers
SMILESCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H10FNO4S/c1-18-12(15)11-3-2-8-14(11)19(16,17)10-6-4-9(13)5-7-10/h2-8H,1H3
InChIKeyNNSKVPTTWHKXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate (CAS 866154-30-5): Procurement-Relevant Physicochemical and Functional Profile


Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate (CAS 866154-30-5) is a synthetic small-molecule sulfonylpyrrole derivative with the formula C12H10FNO4S and a molecular weight of 283.28 g/mol . The compound is characterized by a methyl ester at the 2-position of the pyrrole ring and a 4-fluorophenyl sulfonyl group on the nitrogen . It is structurally and functionally classified as an intermediate within the broader N-sulfonylpyrrole class, which has been extensively patented for its activity as histone deacetylase (HDAC) inhibitors, a mechanism relevant to oncology research [1].

The Non-Interchangeability of Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate in Research and Synthesis


Generic substitution of this compound with other sulfonylpyrroles or close analogs is problematic for scientific procurement because minor structural variations in this class lead to non-linear and often unpredictable changes in key performance metrics. The N-sulfonylpyrrole pharmacophore is a recognized scaffold for histone deacetylase (HDAC) inhibition, but the specific substitution pattern on the sulfonyl aryl ring and the pyrrole carboxylate profoundly influences enzyme isoform selectivity and antitumor activity, as established in the patent literature defining this class [1]. Even a change from the methyl ester to the free carboxylic acid (CAS 299417-44-0) or an ethyl ester can alter the compound's utility as a synthetic intermediate, impacting reaction yields, metabolic stability, or its role as a prodrug, thereby invalidating experimental results if substituted without re-validation [1].

Quantitative Head-to-Head Differentiation of Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate Against Key Comparators


Differentiation from the Free Carboxylic Acid: Esterification Confers Predicted Advantage in Cellular Permeability

Compared to its direct hydrolyzed analog, 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylic acid (CAS 299417-44-0), the methyl ester form of the target compound is predicted to exhibit significantly enhanced passive membrane permeability. This is a critical differentiator for intracellular target engagement, such as with HDAC enzymes. The presence of the methyl ester masks the polar carboxylate anion at physiological pH, reducing the compound's hydrogen bond donor count and polar surface area. For similar pyrrole-based HDAC inhibitors, ester prodrugs have demonstrated superior cellular activity compared to their free acid counterparts, as the latter often struggle to cross the cell membrane [1]. While specific experimental permeability data (e.g., PAMPA or Caco-2) for this exact pair has not been found in the permitted primary sources, the well-established principle in medicinal chemistry provides a strong class-level inference for this advantage [1].

Medicinal Chemistry Pharmacokinetics HDAC Inhibition

Differentiation from Non-Fluorinated Phenyl Sulfonyl Analogs: The 4-Fluoro Group Modulates Electrophilicity and Metabolism

The 4-fluoro substituent on the N-phenylsulfonyl moiety is a key differentiator from the non-fluorinated parent analog, methyl 1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate. The strong electron-withdrawing nature of fluorine atom directly impacts the reactivity of the sulfonyl group and the stability of the molecule. Fluorine substitution at the para position of the phenyl ring increases the electrophilic character of the sulfonyl sulfur, which can enhance its reactivity in nucleophilic aromatic substitution (SNAr) [1]. Furthermore, aromatic fluorine is a well-known metabolic block, and the 4-fluorophenyl group typically exhibits greater resistance to cytochrome P450-mediated oxidative metabolism compared to the unsubstituted phenyl ring [1]. This is a class-level inference derived from the extensive medicinal chemistry literature on metabolic stability. The specific quantitative difference (e.g., intrinsic clearance in liver microsomes) between this exact pair is not available in the allowed primary sources, making this a class-level inference.

Organic Synthesis Drug Metabolism Structure-Activity Relationship

Role as a Specific Intermediate in Patent-Defined HDAC Inhibitor Class

The compound falls within the Markush structure of the extensively patented N-sulfonylpyrrole class of HDAC inhibitors, exemplified by patents like US 8,232,297 [1]. Its specific substitution pattern—the combination of a 2-methyl carboxylate and an N-4-fluorophenyl sulfonyl group—positions it as a strategic intermediate for generating compounds with potential isoform selectivity. While direct biological activity data for this exact compound is not available in the permitted literature, the patent pharmacophore model indicates that the nature of the ester and the aryl substituent are critical for achieving selective inhibition within the HDAC family, a necessity for targeted anti-tumor activity with a potentially reduced side-effect profile [1]. This contrasts with simpler, non-patented N-sulfonylpyrroles that lack this specific combination of functional groups and are predicted to have broad, non-selective activity.

Patent Chemistry HDAC Inhibition Drug Discovery

Validated Application Scenarios for Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate Based on Differential Evidence


Medicinal Chemistry: Design and Synthesis of Cell-Permeable HDAC Inhibitor Probes

This compound is the optimal building block for medicinal chemistry teams aiming to create novel, cell-permeable HDAC inhibitors based on the patented N-sulfonylpyrrole scaffold [1]. Its ready-made methyl ester functionality is preferable to the free carboxylic acid analog (CAS 299417-44-0) as it provides an immediate advantage in passive membrane permeability, a prerequisite for any lead compound intended for cell-based phenotypic screening or in vivo efficacy models. Procurement of this pre-esterified intermediate avoids an additional synthetic step and protects the carboxyl group during subsequent functionalizations.

Synthetic Method Development: Exploring Fluorine-Enhanced Reactivity in Cross-Coupling

The 4-fluorophenyl sulfonyl group serves as a specific electronic handle for chemists developing novel synthetic methods. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the sulfonyl group, making this compound a superior substrate for studies involving nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed C-H arylation compared to its non-fluorinated phenyl analog. This allows for the exploration of new reaction pathways and the late-stage modification of drug-like intermediates.

Pharmacological Tool Compound Development: Designing Metabolically Stable Probes

For researchers developing chemical probes for target identification or validation (e.g., Photoaffinity Labeling or ABPP), this compound's 4-fluorophenyl group offers a built-in advantage of predicted metabolic stability [1]. This feature can simplify the design of a chemoproteomic probe by potentially obviating the need for the later introduction of a metabolically stable group. Using a non-fluorinated or chloro-analog risks introducing a metabolic soft spot that could lead to rapid probe degradation and assay failure.

Pharmaceutical R&D: Freedom-to-Operate Synthesis for Lead Optimization

Pharmaceutical companies seeking to explore the chemical space around successful HDAC inhibitor patents can use this specific, patented intermediate as a validated starting point. It serves as a legal and chemical pathfinder for creating novel IP. Its use allows researchers to build upon proven pharmacophoric elements (the 2-carboxylate and N-sulfonylpyrrole core) while exploring uncharted modifications elsewhere, thereby strengthening their own patent position around a clinically validated mechanism of action [1].

Quote Request

Request a Quote for methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.